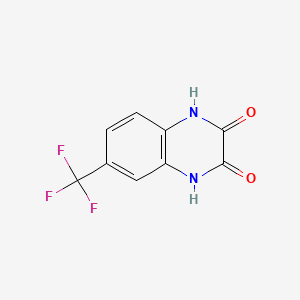
6-(Trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione
概要
説明
Synthesis Analysis
The synthesis of quinoxalinediones, including derivatives similar to 6-(Trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione, often involves multi-component reactions or electrochemical methods. For instance, electrochemical synthesis has been successfully employed to synthesize quinoxalinediones with high purity and yield, demonstrating the versatility and efficiency of this approach (Dowlati, Nematollahi, & Othman, 2012). Moreover, convenient one-pot room temperature synthesis methods have been developed for the synthesis of derivatives, highlighting the advancements in synthetic methodologies for these compounds (Liang-ce et al., 2015).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives has been extensively studied, revealing insights into their planarity and the angles between different ring systems. For example, the molecular structure of 1,4-dibenzyl-6-chloroquinoxaline-2,3(1H,4H)-dione shows that the quinoxaline ring system is essentially planar, with significant dihedral angles indicating the orientation of substituent rings away from the quinoxaline system (Janati et al., 2017).
Chemical Reactions and Properties
Quinoxalinediones undergo various chemical reactions, contributing to their diverse chemical properties. For instance, the metabolism of 1,4-dihydro-6-trifluoromethylquinoxaline-2,3-dione in rats and cats has been studied, revealing insights into its absorption and elimination, although specific chemical reactions were not the focus in this context (Page, Sullivan, & Due, 1976). Additionally, methodologies for the synthesis of fluorinated phenols demonstrate the reactivity of similar compounds in chemical synthesis, further underlining the chemical versatility of quinoxaline derivatives (Sevenard et al., 2008).
Physical Properties Analysis
The physical properties of quinoxalinediones, including 6-(Trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione, are crucial for understanding their behavior in various environments. While specific studies on the physical properties of this compound were not identified, research on similar compounds provides valuable insights. For instance, the crystallization and structure determination of related quinoxaline derivatives offer information on their solid-state characteristics and potential interactions in crystalline forms (Janati et al., 2017).
Chemical Properties Analysis
The chemical properties of 6-(Trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione, such as reactivity and stability, are influenced by its molecular structure and the presence of functional groups. The electrochemical synthesis method mentioned earlier not only underscores the synthetic accessibility of quinoxalinediones but also hints at their electrochemical properties, which are essential for various applications (Dowlati, Nematollahi, & Othman, 2012).
科学的研究の応用
Pharmacological Properties : The synthesis of new quinoxalines, including 6-methyl-1,4-dihydroquinoxaline-2,3-dione, has shown potential pharmacological properties (Zouitini et al., 2017).
Corrosion Inhibition : A derivative, 1,4-dioctyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione, has been studied as a corrosion inhibitor for mild steel in acidic solutions. The research indicates its efficiency as a mixed-type inhibitor (Zouitini et al., 2019).
Chemical Synthesis : A study on the acetoxylation of 6,7-dialkoxy-substituted 1,4-dihydroquinoxaline-2,3-diones using fuming nitric acid in acetic acid offers insights into the facile synthesis of related compounds (Zhou et al., 1995).
Chemosensor Development : The compound 6-nitro-1,4-dihydroquinoxaline-2,3-dione has been utilized to develop a colorimetric and fluorescent anion chemosensor, which can detect anions like F(-) and AcO(-) (Shao et al., 2009).
Crystallography : Research into the crystal structure of related compounds, such as 1,4-dibenzyl-6-chloroquinoxaline-2,3(1H,4H)-dione, provides valuable information on the molecular arrangement and potential applications in materials science (Janati et al., 2017).
Water Superstructures : The use of 1,4-dihydroquinoxaline-2,3-dione in forming extended water arrays through hydrogen bonding, especially in the study of hydrated structures of various organic molecules, highlights its role in understanding water molecule interactions (Oxtoby et al., 2005).
Drug Metabolism : A study on the metabolism of 1,4-dihydro-6-trifluoromethylquinoxaline-2,3-dione in rats and cats provides insights into its pharmacokinetics and potential as a sedative-hypnotic drug (Page et al., 1976).
Receptor Agonists and Antagonists : The synthesis of chiral 1-(2‘-amino-2‘-carboxyethyl)-1,4-dihydro-6,7-quinoxaline-2,3-diones and their antagonistic activity against specific receptors highlight potential therapeutic applications (Sun et al., 1996).
Electrochemical Applications : The electrochemical synthesis of quinoxalinediones, such as 1,4-di(2-pyridylmethyl)-1,2,3,4-tetrahydroquinoxaline-6,7-dione, showcases the compound's utility in synthetic chemistry (Dowlati et al., 2012).
Peptide Synthesis : The compound 6-(3,5-Bis(trifluoromethyl)phenyl)-1H,4H-2aλ(3)-ioda-2,3-dioxacyclopenta[hi]indene-1,4-dione has been used in the synthesis of dipeptides, demonstrating its role in peptide chemistry (Zhang et al., 2015).
Safety And Hazards
将来の方向性
The development of trifluoromethylated compounds is an active area of research, with potential applications in various fields including agrochemicals, pharmaceuticals, and functional materials . It is expected that many novel applications of trifluoromethylated compounds will be discovered in the future .
特性
IUPAC Name |
6-(trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-2-5-6(3-4)14-8(16)7(15)13-5/h1-3H,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNVOJRAHONGMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204206 | |
| Record name | Lilly 72525 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-1,4-dihydroquinoxaline-2,3-dione | |
CAS RN |
55687-31-5 | |
| Record name | 1,4-Dihydro-6-(trifluoromethyl)-2,3-quinoxalinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lilly 72525 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055687315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lilly 72525 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LILLY-72525 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E2J6F4YVI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

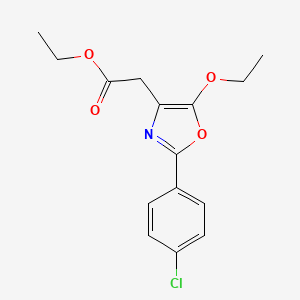
![N,N,N',N'-tetramethyl-N,N'-bis(2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}-2-oxoethyl)decane-1,10-diaminium](/img/structure/B1202616.png)
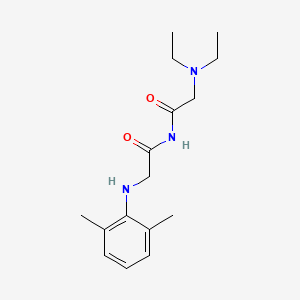
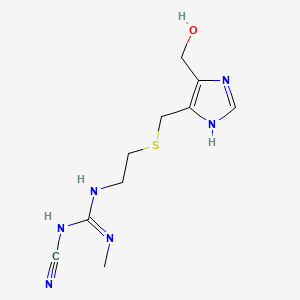
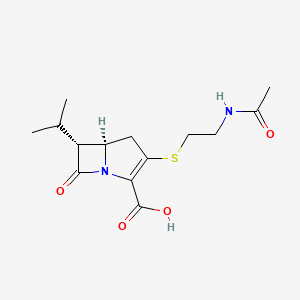
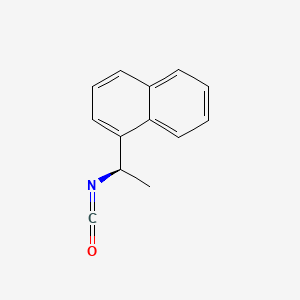
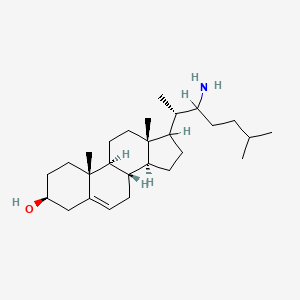
![5-[(1-Phenylcyclohexyl)amino]pentanoic acid](/img/structure/B1202629.png)

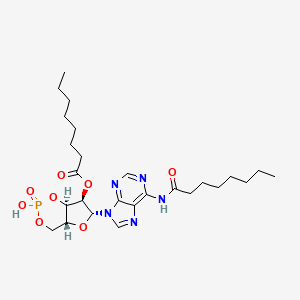


![10-[4-(Dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-6-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-2-methyloxan-3-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1202636.png)
